molecular formula C21H21N3O3S2 B258366 Ethyl 3-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate

Ethyl 3-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate

Cat. No. B258366
M. Wt: 427.5 g/mol
InChI Key: FQUHGAZZMSFERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmaceuticals. This compound is a sulfhydryl-containing compound that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of Ethyl 3-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Ethyl 3-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. It has also been found to exhibit anti-tumor and anti-cancer properties by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of Ethyl 3-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate is its potential as a new drug candidate. However, one of the limitations of this compound is its complex synthesis method, which may make it challenging to produce on a large scale.

Future Directions

There are several future directions for the study of Ethyl 3-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate. One of the directions is to further investigate its anti-inflammatory, anti-tumor, and anti-cancer properties to develop new drugs. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, further research is needed to fully understand its mechanism of action and improve its synthesis method.

Synthesis Methods

The synthesis of Ethyl 3-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate involves several steps. The first step involves the preparation of 5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine, which is then reacted with 2-bromoacetic acid ethyl ester to form 2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid ethyl ester. This compound is then reacted with 3-amino benzoic acid to form the final product, Ethyl 3-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate.

Scientific Research Applications

Ethyl 3-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate has been found to exhibit various scientific research applications. One of the significant applications of this compound is in the field of medicine and pharmaceuticals. It has been found to exhibit potential anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

Product Name

Ethyl 3-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate

Molecular Formula

C21H21N3O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 3-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate

InChI

InChI=1S/C21H21N3O3S2/c1-2-27-21(26)13-6-5-7-14(10-13)24-17(25)11-28-19-18-15-8-3-4-9-16(15)29-20(18)23-12-22-19/h5-7,10,12H,2-4,8-9,11H2,1H3,(H,24,25)

InChI Key

FQUHGAZZMSFERV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4

Origin of Product

United States

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